Clopimozide

Vue d'ensemble

Description

Clopimozide est un antipsychotique typique appartenant à la classe des diphénylbutylpipéridines. Il est connu pour sa haute puissance et sa très longue durée d'action, qui dure au moins une semaine avec une seule dose . This compound a été développé par Janssen Pharmaceutica mais n'a jamais été commercialisé . Il est principalement utilisé dans les milieux de recherche pour étudier ses effets sur les symptômes psychotiques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la clopimozide implique la réaction de la 4,4-bis(4-fluorophényl)butylamine avec l'acide 1-(6-chloro-1H-benzimidazol-2-yl)pipéridine-4-carboxylique. La réaction est généralement effectuée en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane .

Méthodes de Production Industrielle : La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de mise à l'échelle du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : Clopimozide subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les N-oxydes correspondants.

Réduction : La réduction de la this compound peut conduire à la formation d'amines secondaires.

Substitution : Les réactions d'halogénation et d'alkylation peuvent introduire différents substituants sur les cycles aromatiques.

Réactifs et Conditions Courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Principaux Produits :

Oxydation : N-oxydes de this compound.

Réduction : Amines secondaires.

Substitution : Dérivés halogénés ou alkylés de la this compound.

4. Applications de la Recherche Scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets des modifications structurelles sur l'activité antipsychotique.

Biologie : Investigated for its effects on neurotransmitter systems and receptor binding.

Médecine : Étudié pour son utilisation potentielle dans le traitement des troubles psychotiques et pour ses propriétés à longue durée d'action.

5. Mécanisme d'Action

This compound exerce ses effets en antagonisant les récepteurs de la dopamine, en particulier les récepteurs D2. Cet antagonisme réduit l'activité de la dopamine, un neurotransmetteur associé aux symptômes psychotiques. En bloquant les récepteurs de la dopamine, la this compound aide à soulager les symptômes de la psychose tels que les hallucinations et les délires . Le composé présente également une activité d'antagoniste des canaux calciques, qui peut contribuer à son profil pharmacologique global .

Applications De Recherche Scientifique

Therapeutic Use in Psychotic Disorders

Clopimozide has been investigated for its efficacy in treating chronic psychotic conditions. A notable study involving 40 chronic psychotic patients indicated that this compound may provide equal or superior therapeutic outcomes compared to other neuroleptics. Patients exhibited reduced delusions and hallucinations, improved social behavior, and increased social interaction . However, results from double-blind studies raised questions about its superiority over placebo, suggesting potential over-dosage as a factor influencing outcomes .

Behavioral Profiling and Pharmacological Studies

Recent research utilizing zebrafish models has explored the behavioral effects of this compound in comparison to other antipsychotics like haloperidol and clozapine. These studies revealed that this compound affects multiple neurotransmitter systems, primarily targeting serotonin and dopamine receptors, which are crucial in managing symptoms of schizophrenia . The behavioral profiles generated from these studies provide insights into the drug's multi-target action and potential side effects.

Structure-Activity Relationship Studies

This compound serves as a model compound in research aimed at understanding the structure-activity relationship of antipsychotic drugs. By studying variations in its chemical structure, researchers can assess how these modifications impact pharmacological efficacy and safety profiles. This approach helps in the design of new compounds with improved therapeutic benefits while minimizing adverse effects.

Comparative Efficacy with Other Antipsychotics

A comprehensive review of clinical trials indicates that this compound has been compared with various other antipsychotic medications, including atypical agents like clozapine and olanzapine. While some studies suggest that this compound may be effective for certain patient populations, others indicate that its overall efficacy might not surpass that of newer agents . This highlights the need for ongoing research to clarify its role in contemporary psychiatric treatment protocols.

Case Studies and Clinical Trials

Several clinical trials have documented the use of this compound in different patient demographics:

These findings underscore the complexity of assessing this compound's efficacy across different methodologies and patient populations.

Mécanisme D'action

Clopimozide exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors. This antagonism reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. By blocking dopamine receptors, this compound helps alleviate symptoms of psychosis such as hallucinations and delusions . The compound also exhibits calcium channel antagonism, which may contribute to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Clopimozide est similaire à d'autres antipsychotiques de la famille des diphénylbutylpipéridines tels que la pimozide et la penfluridol. This compound est unique en raison de sa très longue durée d'action et de sa haute puissance .

Composés Similaires :

Pimozide : Un autre antipsychotique de la famille des diphénylbutylpipéridines ayant une longue durée d'action, mais plus courte que celle de la this compound.

Penfluridol : Connu pour ses propriétés à longue durée d'action, mais il diffère par sa structure chimique et son profil pharmacologique.

L'unicité de la this compound réside dans sa combinaison de haute puissance, de longue durée d'action et de faible responsabilité en termes d'effets secondaires par rapport aux autres antipsychotiques .

Activité Biologique

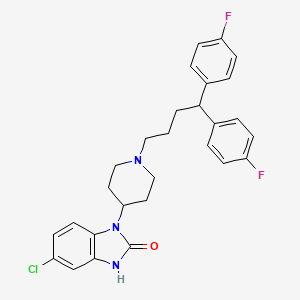

Clopimozide, chemically known as 5-chloro-1-(4-[4,4-bis(p-fluorophenyl)butyl]-4-piperidyl)-2-benzimidazolinone, is a novel compound belonging to the diphenylbutylpiperidine class of neuroleptics. This article explores its biological activity, pharmacological profile, and related clinical findings.

Pharmacological Profile

This compound exhibits a potent antipsychotic effect with a long duration of action. Its pharmacodynamics are similar to those of other typical neuroleptics such as haloperidol and pimozide. Notably, this compound has a rapid onset of action, achieving significant effects within four hours post-administration and reaching peak efficacy at around 24 hours .

Toxicity and Safety : The safety profile of this compound is favorable, with a high therapeutic index. The calculated safety margin is greater than 15,000 in rats and over 7,250 in dogs, indicating low toxicity relative to its effective dose .

This compound primarily acts as a dopamine D2 receptor antagonist, which is characteristic of many antipsychotic medications. This mechanism is crucial for its efficacy in treating psychotic disorders. Additionally, this compound's interaction with various neurotransmitter systems may contribute to its therapeutic effects and side effect profile.

Case Studies

- Tourette Syndrome Treatment : this compound has been utilized in managing Tourette syndrome, demonstrating efficacy comparable to pimozide and aripiprazole while exhibiting fewer extrapyramidal side effects . However, concerns regarding QT interval prolongation have limited its clinical use .

- Delirium Management : A systematic review evaluated the use of antipsychotics, including this compound, for delirium in hospitalized patients. The evidence indicated that while these medications might be employed cautiously when non-pharmacological interventions fail, their overall efficacy in reducing delirium severity or duration remains inconclusive .

Data Tables

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| Study 1 | Hospitalized patients with delirium | This compound vs. placebo | Delirium severity | No significant reduction in severity reported |

| Study 2 | Children with Tourette syndrome | This compound vs. pimozide | Tics reduction | Comparable efficacy with fewer side effects |

Metabolism and Drug Interactions

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. Drug interactions involving strong CYP2D6 inhibitors can significantly alter the clearance of this compound, leading to increased plasma levels and potential toxicity .

Propriétés

Numéro CAS |

53179-12-7 |

|---|---|

Formule moléculaire |

C28H28ClF2N3O |

Poids moléculaire |

496.0 g/mol |

Nom IUPAC |

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-6-chloro-1H-benzimidazol-2-one |

InChI |

InChI=1S/C28H28ClF2N3O/c29-21-7-12-27-26(18-21)32-28(35)34(27)24-13-16-33(17-14-24)15-1-2-25(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24-25H,1-2,13-17H2,(H,32,35) |

Clé InChI |

JCZYXTVBWHAWLL-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

SMILES canonique |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Apparence |

Solid powder |

Key on ui other cas no. |

53179-12-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Clopimozide; NSC 335305; NSC-335305; NSC335305; R 29764; R-29764; R29764; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.